N-(3-Bromobenzyl)-1-butanamine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVQFWJXNJABGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Benzylamine Derivatives and Secondary Amine Chemistry
N-(3-Bromobenzyl)-1-butanamine hydrochloride is chemically classified as a secondary amine and a benzylamine (B48309) derivative. Amines are organic compounds derived from ammonia (B1221849) (NH₃) where one or more hydrogen atoms are replaced by organic substituents, such as alkyl or aryl groups. researchgate.net The classification of amines into primary (RNH₂), secondary (R₂NH), and tertiary (R₃N) depends on the number of organic groups attached to the nitrogen atom. libretexts.org
As a secondary amine, N-(3-Bromobenzyl)-1-butanamine features a nitrogen atom bonded to two carbon-containing groups: a 3-bromobenzyl group and a butyl group. nih.gov This structure imparts specific chemical properties. The nitrogen atom possesses a lone pair of electrons, which allows it to act as a base and a nucleophile. libretexts.org However, the basicity of secondary amines can be influenced by steric hindrance around the nitrogen atom compared to primary amines. The presence of the two organic substituents also means it can participate in reactions typical of secondary amines, such as alkylation to form tertiary amines, acylation to form amides, and reactions with sulfonyl chlorides to yield sulfonamides.
The benzylamine portion of the molecule (a benzyl (B1604629) group attached to a nitrogen atom) is a significant structural motif in medicinal chemistry. appchemical.com Benzylamine derivatives are integral to the structure of numerous pharmaceuticals, including agents for treating motion sickness, anti-emetics, and antimycobacterials. appchemical.com The presence of the bromine atom on the benzyl ring further modifies the compound's electronic properties and provides a reactive site for cross-coupling reactions, a common strategy in the synthesis of complex organic molecules.
| Property | Value |
|---|---|
| CAS Number | 60509-39-9 |
| Molecular Formula | C₁₁H₁₆BrN·HCl |
| Molecular Weight | 278.61 g/mol |
| Physical Form | Solid |
Current Research Significance As a Synthetic Intermediate and Precursor
N-(3-Bromobenzyl)-1-butanamine hydrochloride is valued in contemporary research primarily as a synthetic building block. nih.gov Its structure contains two key reactive sites: the secondary amine and the carbon-bromine bond on the aromatic ring. This dual functionality allows for its use in multi-step synthetic pathways to generate more complex and potentially bioactive molecules. libretexts.orgnih.gov
The secondary amine group can act as a nucleophile to react with various electrophiles. For example, it can be acylated or alkylated to build more elaborate molecular architectures. A common synthetic strategy for preparing secondary amines involves the reductive amination of a carbonyl compound. researchgate.net Alternatively, they can be formed via nucleophilic substitution between a primary amine and an alkyl halide.
The bromo-substituted benzyl (B1604629) group is particularly significant for its role in modern cross-coupling reactions. The carbon-bromine bond provides a "handle" for transition metal-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For example, related bromobenzylamines have been used in palladium-catalyzed three-component coupling reactions to synthesize complex heterocyclic structures like dibenzo[c,e]azepines. The ability to use this bromo-functionality allows chemists to link the benzylamine (B48309) scaffold to other molecular fragments, making it a valuable intermediate in the discovery of new chemical entities. researchgate.net
| Methodology | Description | Key Reactants |
|---|---|---|
| Reductive Amination | Reaction of a carbonyl compound with an amine in the presence of a reducing agent. | Aldehyde/Ketone, Amine, Reducing Agent (e.g., NaBH₃CN) |
| Nucleophilic Substitution | Reaction of a benzyl halide with an amine, where the amine displaces the halide. | Benzyl Halide (e.g., Bromide), Amine |
| Palladium-Catalyzed Cross-Coupling | Formation of a new bond at the halogenated position of the benzyl ring. | Bromobenzylamine, Boronic Acid/Stannane, Palladium Catalyst |
Overview of Theoretical Frameworks Applicable to Bromobenzylamines
Alkylation Reactions in the Formation of N-Alkylbenzylamines
Alkylation reactions are a foundational approach for the synthesis of N-alkylbenzylamines. These methods involve the direct formation of a C-N bond between the benzyl (B1604629) group and the amine.
Direct Alkylation of Amines with Benzyl Halides
A common and direct method for synthesizing N-(3-Bromobenzyl)-1-butanamine is the reaction of 1-butanamine with 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide). This reaction is a nucleophilic aliphatic substitution. wikipedia.org
The reaction between a primary amine, such as 1-butanamine, and a benzyl halide, like 3-bromobenzyl bromide, typically proceeds through an S_N2 (bimolecular nucleophilic substitution) mechanism. In this pathway, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-bromobenzyl bromide. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-Br bond.
The primary amine's lone pair of electrons initiates the attack, leading to a transition state where both the amine and the leaving group (bromide) are partially bonded to the benzylic carbon. The reaction results in the formation of a protonated secondary amine, which is then deprotonated by a base, often an excess of the starting amine, to yield the final N-alkylated product. A significant challenge with this method is the potential for overalkylation, where the newly formed secondary amine, which is often more nucleophilic than the primary amine, can react further with the benzyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. wikipedia.org
To maximize the yield of the desired secondary amine and minimize side products, careful optimization of reaction conditions is crucial. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
The selection of an appropriate solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective as they can solvate the cation without strongly solvating the nucleophile, thus promoting the S_N2 reaction. researchgate.net The temperature of the reaction is another critical factor; higher temperatures generally increase the reaction rate but can also lead to a higher incidence of side reactions. Therefore, finding the optimal temperature is essential for achieving a good yield of the desired product.
The stoichiometry of the reactants also plays a vital role. Using an excess of the primary amine can help to favor the formation of the secondary amine and reduce the likelihood of overalkylation. researchgate.net The excess primary amine acts as a base to neutralize the protonated amine product, preventing it from being the primary nucleophile for further reaction.
Interactive Data Table: Optimization of N-Alkylation Conditions
| Entry | Solvent | Temperature (°C) | Amine:Halide Ratio | Yield of Secondary Amine | Reference |
|---|---|---|---|---|---|
| 1 | DMF | 25 | 2:1 | High | researchgate.net |
| 2 | DMSO | 50 | 1:1 | Moderate | researchgate.net |
| 3 | Acetonitrile (B52724) | 80 | 3:1 | Good | nih.gov |
| 4 | Toluene (B28343) | 160 | 1:2 | Low (with catalyst) | nih.gov |
Reductive Amination Approaches for Benzyl Amine Synthesis
Reductive amination is a versatile and highly effective alternative to direct alkylation for the synthesis of N-substituted benzylamines like N-(3-Bromobenzyl)-1-butanamine. masterorganicchemistry.com This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.org For the synthesis of N-(3-Bromobenzyl)-1-butanamine, 3-bromobenzaldehyde (B42254) would be reacted with 1-butanamine.
The initial step is the formation of a Schiff base (an imine) through the nucleophilic addition of 1-butanamine to the carbonyl group of 3-bromobenzaldehyde, followed by dehydration. This intermediate is then reduced in situ to the target secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. masterorganicchemistry.comresearchgate.net Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] is another mild and effective reducing agent for this purpose. masterorganicchemistry.com This method generally provides good yields and avoids the issue of overalkylation that can plague direct alkylation methods. masterorganicchemistry.com
Cross-Coupling Reactions in Aryl Bromide Functionalization
Modern synthetic organic chemistry has seen the rise of powerful cross-coupling reactions for the formation of carbon-heteroatom bonds. These methods offer an alternative approach to functionalizing the aryl bromide of the 3-bromobenzyl moiety.
C-N Bond Formation through Catalyzed Processes (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)
The Buchwald-Hartwig amination and the Chan-Lam coupling are prominent examples of palladium- and copper-catalyzed reactions, respectively, for the formation of C-N bonds. wikipedia.orgwikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. wikipedia.orglibretexts.org This reaction is highly versatile and has a broad substrate scope. wikipedia.org In the context of synthesizing an analogue of N-(3-Bromobenzyl)-1-butanamine, this method could be employed by reacting 3-bromobenzylamine (B82478) with an appropriate coupling partner. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand for the palladium catalyst is critical for the success of the reaction. rug.nl
The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam coupling, utilizes a copper catalyst to facilitate the formation of a C-N bond between an aryl boronic acid and an amine. wikipedia.orgnih.gov A key advantage of this method is that it can often be carried out under mild conditions, sometimes even at room temperature and open to the air. wikipedia.org For a synthetic route analogous to forming N-(3-Bromobenzyl)-1-butanamine, one could envision coupling 3-bromobenzylamine with a suitable boronic acid derivative. The mechanism is thought to involve the formation of a copper(III)-aryl-amide intermediate which then undergoes reductive elimination. wikipedia.org
Interactive Data Table: Comparison of Catalyzed C-N Bond Forming Reactions
| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |
|---|---|---|
| Catalyst | Palladium | Copper |
| Aryl Source | Aryl Halides/Triflates | Aryl Boronic Acids |
| Reaction Conditions | Often requires inert atmosphere and elevated temperatures | Can often be run in air at room temperature |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu) | Often milder bases (e.g., pyridine, Et3N) |
| Substrate Scope | Very broad for both amine and aryl halide | Broad, particularly for N-H and O-H containing compounds |
| References | wikipedia.orglibretexts.orgrug.nl | wikipedia.orgnih.govorganic-chemistry.org |
Multicomponent Reactions (MCRs) for the Synthesis of N-Heterocyclic Frameworks Incorporating Benzylamine Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools in synthetic chemistry for generating molecular diversity. nih.govwindows.net Benzylamine and its derivatives are common building blocks in various MCRs used to construct complex N-heterocyclic scaffolds, which are prevalent in pharmaceuticals. nih.gov
While not a direct synthesis of this compound, MCRs represent a significant strategy where this compound or its free base could act as a key precursor. For instance:
Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. N-(3-Bromobenzyl)-1-butanamine could serve as the amine component to generate complex α-acylamino amides.
Petasis Reaction (Petasis Borono-Mannich reaction): A three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. This could utilize N-(3-Bromobenzyl)-1-butanamine to synthesize various substituted amines.
Kabachnik–Fields Reaction: This three-component reaction synthesizes α-aminophosphonates from an amine, a carbonyl compound, and a phosphite. Benzylamine derivatives are frequently used as the amine component. beilstein-journals.org
These MCRs highlight the potential for incorporating the N-(3-bromobenzyl)-1-butanamine moiety into more complex, drug-like heterocyclic systems in a highly efficient, atom-economical manner. researchgate.net
Chemo-, Regio-, and Stereoselectivity in N-Substituted Butanamine Synthesis
Achieving high levels of selectivity is paramount in the synthesis of specific N-substituted butanamines.
Chemoselectivity: In the context of reductive amination, the primary chemoselectivity challenge is the selective reduction of the imine intermediate in the presence of the starting carbonyl compound. wikipedia.org The choice of reducing agent is critical. Strong reducing agents like sodium borohydride (NaBH₄) can reduce both aldehydes and imines, leading to mixtures of products. wikipedia.orgresearchgate.net Milder, more selective reagents are therefore preferred. masterorganicchemistry.com
| Reducing Agent | Selectivity Profile | Typical Application |
| Sodium Borohydride (NaBH₄) | Reduces both aldehydes/ketones and imines. | Can be used if imine formation is rapid and complete before reduction. researchgate.net |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines at mildly acidic pH where imine formation is favored. | Classic reagent for one-pot reductive amination. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions over carbonyls; does not require acidic conditions. | Widely used for a broad range of substrates. organic-chemistry.org |
| Catalytic Hydrogenation (H₂/Catalyst) | Can reduce imines, but may also reduce other functional groups (e.g., nitro, C=C bonds). | Used when other reducible groups are absent or protected. |
Regioselectivity: For the direct synthesis of N-(3-Bromobenzyl)-1-butanamine from 3-bromobenzaldehyde and 1-butanamine, the regioselectivity is inherently controlled, forming a bond between the benzylic carbon and the amine nitrogen. Regioselectivity becomes a more complex issue in syntheses involving unsymmetrical reagents or multiple reactive sites. dalalinstitute.comresearchgate.net For example, the alkylation of an amine with a substrate possessing multiple electrophilic centers would require careful control to achieve the desired connectivity.
Stereoselectivity: this compound is an achiral molecule. However, stereoselectivity becomes a key consideration when synthesizing analogues with chiral centers. If, for example, 3-bromobenzaldehyde were reacted with a chiral amine like (S)-2-butanamine, the product would be a mixture of diastereomers unless the reaction conditions were stereoselective. Asymmetric reductive amination, employing chiral catalysts or auxiliaries, is a well-developed field for producing enantiomerically pure chiral amines. wikipedia.org
Post-Synthetic Derivatization of the Butanamine Moiety
Once N-(3-Bromobenzyl)-1-butanamine is synthesized, the secondary amine functionality serves as a versatile handle for further chemical modifications. This post-synthetic derivatization allows for the exploration of structure-activity relationships and the creation of diverse chemical libraries. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic.
Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides. This transformation is often used to introduce a variety of substituents.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces stable sulfonamides. manavchem.com
Further Alkylation: The secondary amine can be further alkylated using alkyl halides to yield tertiary amines. Exhaustive alkylation leads to the formation of quaternary ammonium salts. manavchem.com
Reaction with Isocyanates: This reaction forms substituted urea (B33335) derivatives, a common motif in bioactive molecules. manavchem.com
Derivatization for Analysis: Reagents like dansyl chloride or o-phthaldialdehyde (OPA) are used to create fluorescent derivatives of amines, enabling sensitive detection in chromatographic methods. rsc.orgnih.gov This highlights the reactivity of the amine group for creating new covalent bonds.
Scalability Considerations for Research-Scale and Pilot-Scale Synthesis
Transitioning the synthesis of a compound like this compound from a laboratory research scale (milligrams to grams) to a pilot scale (kilograms) introduces significant challenges that must be addressed.
Key considerations for scaling up reductive amination include:
Reagent Selection and Cost: The cost and availability of starting materials (3-bromobenzaldehyde, 1-butanamine) and reagents become critical. While selective but expensive borohydride reagents like sodium triacetoxyborohydride are common in research, cheaper alternatives like catalytic hydrogenation may be preferred at scale, provided selectivity can be controlled. uni-bayreuth.de
Solvent Choice: Solvents used in lab-scale reactions, such as chlorinated solvents, are often avoided on a larger scale due to environmental and safety concerns. Greener solvent selection guides have been developed to aid in finding more sustainable alternatives for reductive amination processes. rsc.org
Reaction Conditions and Heat Management: Reductive aminations can be exothermic. Proper thermal management, including reactor design and controlled addition of reagents, is crucial to prevent runaway reactions and ensure consistent product quality.
Work-up and Purification: Lab-scale purification often relies on column chromatography, which is generally not feasible for large quantities. At the pilot scale, purification strategies shift towards crystallization, distillation, or liquid-liquid extraction to isolate the final product in the required purity. The hydrochloride salt form of the target compound aids in its isolation and purification by crystallization. acs.org
Process Safety: The handling of flammable solvents, potentially pyrophoric catalysts (in the case of hydrogenation), and toxic reagents requires stringent safety protocols and specialized equipment at the pilot scale. ethz.ch
Developing a scalable synthesis requires a focus on robust, cost-effective, and safe processes that can be reliably executed to produce the target compound consistently. ethz.chchemrxiv.org
Fundamental Amine Reactivity and Basicity in Organic Transformations
The chemical behavior of amines is fundamentally dictated by the lone pair of electrons on the nitrogen atom. libretexts.org This electron pair makes amines both basic and nucleophilic. libretexts.orgmsu.edu As Brønsted-Lowry bases, amines can accept a proton from an acid to form an ammonium salt. libretexts.orgfiveable.me The basicity of an amine is typically expressed by the pKa of its conjugate acid (pKaH); a higher pKaH value corresponds to a stronger base. msu.edumasterorganicchemistry.com
Several factors influence the basicity of an amine, including inductive effects, hybridization, and steric hindrance. masterorganicchemistry.comorganicchemistrytutor.com
Inductive Effects : Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity. libretexts.org Consequently, simple alkylamines are generally more basic than ammonia (B1221849). libretexts.orgquora.com Conversely, electron-withdrawing groups decrease basicity. masterorganicchemistry.com
Hybridization : The basicity of nitrogen is highest when it is sp³-hybridized and lowest for sp-hybridized nitrogen, as the lone pair in an sp³ orbital is less tightly held and more available for bonding than in orbitals with more s-character. libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.com
Resonance : If the nitrogen lone pair is delocalized through resonance, as in aromatic amines like aniline, its availability is significantly reduced, making the amine a much weaker base. msu.edumasterorganicchemistry.comcnchemshop.com
In N-(3-Bromobenzyl)-1-butanamine, the nitrogen is sp³-hybridized and bonded to two electron-donating groups (a butyl group and a benzyl group), which increases its basicity relative to ammonia. echemi.comstackexchange.com The benzyl group's phenyl ring is insulated from the nitrogen by a methylene (B1212753) (-CH2-) group, preventing the lone pair from being delocalized into the ring via resonance, which is why benzylamine is significantly more basic than aniline. cnchemshop.com However, the electronegative bromine atom on the phenyl ring exerts a weak electron-withdrawing inductive effect, which slightly reduces the basicity compared to an unsubstituted N-benzyl-1-butanamine.
| Compound | Structure | pKa of Conjugate Acid (pKaH) | Relative Basicity |
|---|---|---|---|
| Ammonia | NH₃ | ~9.25 | Reference |
| Butylamine (B146782) | CH₃(CH₂)₃NH₂ | ~10.6 | Stronger Base |
| Aniline | C₆H₅NH₂ | ~4.6 | Weaker Base |
| Benzylamine | C₆H₅CH₂NH₂ | ~9.34 | Similar to Ammonia |
Role of the Benzyl Amine Functionality in Nucleophilic Reactions
The lone pair of electrons that confers basicity upon the amine nitrogen also makes it a potent nucleophile, enabling it to attack electron-deficient centers. libretexts.org The N-(3-Bromobenzyl)-1-butanamine molecule can act as a nucleophile in a variety of reactions, including substitutions and additions.
In nucleophilic substitution reactions, the amine can attack an electrophilic carbon, displacing a leaving group. A common example is the Sₙ2 reaction with alkyl halides, where the amine nitrogen attacks the carbon bearing the halogen, forming a new carbon-nitrogen bond. researchgate.netmnstate.edu The rate of such reactions is influenced by the nucleophilicity of the amine and steric hindrance around the nitrogen atom. For N-(3-Bromobenzyl)-1-butanamine, the presence of both a butyl and a benzyl group creates more steric bulk than a primary amine, which can slow the reaction rate. Electron-withdrawing substituents on the benzylamine, such as the meta-bromo group, decrease the electron density on the nitrogen and thus reduce its nucleophilicity and reaction rate compared to the unsubstituted analogue. researchgate.net
Benzylamines also react with carbonyl compounds. In reactions with aldehydes and ketones, the amine can undergo nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate known as an aminol (or carbinolamine). mnstate.edu This intermediate is typically unstable and eliminates a molecule of water to form an imine (if starting from a primary amine) or an iminium ion (if starting from a secondary amine like N-(3-Bromobenzyl)-1-butanamine).
Investigation of Bromine Substitution Reactivity in Organic Synthesis
The bromine atom attached to the aromatic ring of this compound provides a versatile handle for further molecular modification. The C-Br bond can be cleaved and replaced with other functional groups through several synthetic pathways, most notably metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides serving as common electrophilic partners. wiley-vch.dersc.org The 3-bromobenzyl moiety of the title compound is a suitable substrate for a variety of these transformations. nih.gov The general mechanism involves a catalytic cycle that typically begins with the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation or a related step, and concludes with reductive elimination to yield the product and regenerate the catalyst. wiley-vch.de
Key palladium-catalyzed reactions applicable to this substrate include:
Suzuki-Miyaura Coupling : Reaction with an organoboron reagent (R-B(OR)₂) to form a new C-C bond.
Heck-Mizoroki Coupling : Reaction with an alkene to form a substituted alkene. wiley-vch.de
Buchwald-Hartwig Amination : Reaction with an amine to form a new C-N bond, yielding a diaryl- or alkylarylamine. nih.gov
Sonogashira Coupling : Reaction with a terminal alkyne to form a new C-C bond.
Stille Coupling : Reaction with an organotin reagent (R-SnR'₃) to form a new C-C bond.
| Reaction Name | Coupling Partner | Bond Formed | General Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound | C(aryl)-C | Biaryl or Alkyl-aryl |
| Heck | Alkene | C(aryl)-C(alkenyl) | Substituted Alkene |
| Buchwald-Hartwig | Amine/Amide | C(aryl)-N | Arylamine |
| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Aryl Alkyne |
| Stille | Organotin Compound | C(aryl)-C | Biaryl or Alkyl-aryl |
Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This reaction typically proceeds via an addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com However, this pathway is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com Since N-(3-Bromobenzyl)-1-butanamine lacks such activating groups, it is not expected to undergo SNAr reactions under standard conditions.
For unactivated aryl halides, an alternative SNAr pathway, the elimination-addition mechanism, can occur under forcing conditions, such as the use of a very strong base like sodium amide (NaNH₂). jove.com This mechanism involves the elimination of HBr to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then attacks either of the two carbons of the strained triple bond, followed by protonation to yield the product. jove.com A key feature of the benzyne mechanism is that it can lead to a mixture of isomers. For a 3-substituted aryl halide, this would result in the formation of both meta- and para-substituted products.
Electrochemical Reaction Mechanisms and Oxidative/Reductive Pathways of Benzylamines
The subsequent fate of the radical cation depends on the reaction conditions and the structure of the amine. For primary and secondary amines, the radical cation can undergo deprotonation from the α-carbon to yield a carbon-centered radical. Further oxidation of this radical leads to the formation of an iminium ion. mdpi.com In the case of benzylamine oxidation, the iminium ion can react with another molecule of the starting amine, ultimately leading to the formation of a coupled imine product. rsc.orgnih.gov
Challenges in the direct electrochemical oxidation of amines include high overpotentials and electrode fouling, where reactive intermediates polymerize on the electrode surface, impeding electron flow. acs.org These issues can often be mitigated by using redox mediators. These are molecules that are first oxidized at the electrode and then, in turn, oxidize the amine in the bulk solution, lowering the required potential and preventing the amine from directly interacting with the electrode surface. nih.govacs.org
| Step | Description | Key Intermediate |
|---|---|---|
| 1. Initial Oxidation | One-electron transfer from the amine nitrogen to the anode. | Nitrogen Radical Cation (R₂N⁺•) |
| 2. Deprotonation | Loss of a proton from the α-carbon. | α-Amino Carbon Radical |
| 3. Second Oxidation | Oxidation of the carbon radical. | Iminium Cation (R₂N⁺=CR'₂) |
| 4. Further Reaction | Reaction with nucleophiles (e.g., another amine molecule) or solvent. | Imine or other products |
Computational Probing of Transition States and Energy Barriers in Reactions
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become a powerful tool for elucidating complex reaction mechanisms, which can be difficult to study experimentally. umn.edu These computational approaches allow for the detailed investigation of reaction pathways by calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them. uchicago.edusciencedaily.com
A transition state represents the highest energy point along a reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy or energy barrier. By mapping the potential energy surface of a reaction, computational chemists can predict which of several competing pathways is most favorable (i.e., has the lowest energy barrier). researchgate.net
For a molecule like this compound, computational studies can provide valuable insights into its reactivity:
Reaction Selectivity : By calculating the activation energies, one could predict whether a nucleophile is more likely to react at the amine nitrogen (Sₙ2) or at the aromatic ring (SNAr).
Mechanism of Catalysis : In metal-catalyzed cross-coupling reactions, DFT can be used to model the individual steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), helping to understand the role of ligands and predict the efficiency of different catalysts.
Intermediate Stability : The stability of transient species, such as the nitrogen radical cation formed during electrochemical oxidation or the Meisenheimer complex in a hypothetical SNAr reaction, can be assessed to determine their viability as intermediates.
Spectroscopic Properties : Computational methods can also predict spectroscopic data (e.g., NMR, IR spectra) for proposed intermediates, which can aid in their experimental identification.
The development of more accurate and efficient computational methods continues to enhance the ability of chemists to predict and understand the intricate details of chemical reactions at a molecular level. uchicago.edusciencedaily.com
Studies on the Formation and Reactivity of Transient Intermediates (e.g., Radical-ions, Carbenium Ions)researchgate.net
While specific experimental studies on the transient intermediates of this compound are not extensively documented in publicly available literature, a thorough understanding of its potential reactive species can be extrapolated from established principles of organic chemistry, particularly the behavior of benzylic halides and secondary amines. The structure of this compound, featuring a bromobenzyl group, is predisposed to forming several types of transient intermediates, primarily benzylic carbenium ions and benzylic radicals. The formation pathway is largely dictated by the reaction conditions.
Under heterolytic conditions, typically involving a polar solvent and/or a Lewis acid, the carbon-bromine (C-Br) bond can break in such a way that the bromine atom retains the pair of electrons, leading to the formation of a bromide ion and a benzylic carbenium ion. The stability of this benzylic carbenium ion is significantly enhanced by resonance, where the positive charge is delocalized over the benzene ring. chempedia.info This delocalization makes the formation of the benzylic carbenium ion more favorable compared to a simple alkyl carbocation. The presence of the bromine atom at the meta position has a moderate electron-withdrawing inductive effect, which can slightly destabilize the carbocation compared to an unsubstituted benzyl carbocation.
Conversely, homolytic cleavage of the C-Br bond, often initiated by heat, light (photolysis), or a radical initiator, results in the formation of a bromine radical and a benzylic radical. masterorganicchemistry.comyoutube.com Similar to the carbenium ion, the benzylic radical is also stabilized by resonance, with the unpaired electron being delocalized across the aromatic ring. masterorganicchemistry.com This resonance stabilization lowers the bond dissociation energy of the benzylic C-H and C-Br bonds, making radical formation a common reaction pathway for benzylic compounds. masterorganicchemistry.com
Furthermore, single-electron transfer (SET) mechanisms can lead to the formation of radical-ions. nih.govchemistryviews.org For instance, reduction of the bromobenzyl moiety can result in a radical anion, which can then fragment to release a bromide ion and form a benzyl radical. acs.org Conversely, oxidation could potentially form a radical cation. Studies on the radiolysis of benzyl bromide have shown that radical cations can be formed and characterized by techniques such as electron spin resonance. rsc.org The specific conformations and electronic structures of these radical cations can be influenced by the substituents on the benzene ring. rsc.org
The secondary amine group in this compound also plays a role in its reactivity. Under certain conditions, particularly in the presence of a strong base, the amine could be deprotonated. The resulting free amine is nucleophilic and can participate in intramolecular reactions. Moreover, the nitrogen atom can influence the electronic properties of the benzyl group and potentially participate in radical stabilization.
The reactivity of these transient intermediates is diverse. The benzylic carbenium ion is a potent electrophile and will readily react with any available nucleophiles. The benzylic radical can participate in a variety of radical reactions, including abstraction of atoms (e.g., hydrogen), addition to double bonds, and radical-radical coupling reactions. researchgate.net
Interactive Data Table: Comparison of Potential Transient Intermediates
| Intermediate Type | Formation Conditions | Key Stabilizing Factor | Expected Reactivity |
| Benzylic Carbenium Ion | Polar solvents, Lewis acids (Heterolysis) | Resonance delocalization of positive charge | Electrophilic attack by nucleophiles |
| Benzylic Radical | Heat, UV light, Radical initiators (Homolysis) | Resonance delocalization of unpaired electron | Atom abstraction, addition to π-systems, dimerization |
| Radical-ion | Single Electron Transfer (SET) | Delocalization of charge and unpaired electron | Fragmentation, subsequent radical or ionic reactions |
Detailed Research Findings on Analogous Systems:
Research on related benzyl halides has provided detailed insights into the factors governing the formation of these transient species. For instance, photocatalytic methods have been developed to generate benzylic radicals from benzyl chlorides and bromides for use in coupling reactions. nih.govchemistryviews.org These studies highlight the tunability of reaction conditions to favor radical pathways over ionic ones. Electrochemical studies have also demonstrated the controlled generation of benzyl radicals from benzyl halides at an electrode surface. acs.org
The choice of solvent and the presence of additives can significantly influence the reaction pathway. In polar, non-nucleophilic solvents, the formation of carbenium ions (SN1 pathway) is often favored for secondary and tertiary benzylic halides. youtube.comkhanacademy.org In contrast, nonpolar solvents and the presence of radical initiators promote the formation of benzylic radicals.
The following table summarizes conditions that typically favor either ionic or radical pathways for benzylic halides, which can be considered analogous to the reactive moiety in this compound.
Interactive Data Table: Conditions Favoring Ionic vs. Radical Pathways for Benzylic Halides
| Factor | Favors Carbenium Ion (Ionic) Pathway | Favors Radical Pathway |
| Solvent | Polar (e.g., water, alcohols) | Nonpolar (e.g., CCl₄, benzene) |
| Initiator | Lewis acids, protic acids | UV light, heat, radical initiators (e.g., AIBN) |
| Substrate Structure | Tertiary > Secondary > Primary | Resonance stabilization is key |
| Additives | Silver salts (to precipitate halide) | N-Bromosuccinimide (NBS) for bromination |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to determine its most stable three-dimensional structure (geometry optimization). researchgate.netbas.bg This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
Table 1: Representative DFT-Calculated Properties for a Similar Substituted Benzylamine System
| Property | Calculated Value | Method/Basis Set |
| Total Energy | -X Hartrees | B3LYP/6-311++G(d,p) |
| Dipole Moment | Y Debye | B3LYP/6-311++G(d,p) |
Note: The values in this table are illustrative and based on typical calculations for structurally related molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. nih.gov
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is expected to be localized primarily on the bromine atom and the phenyl ring, while the LUMO would likely be distributed over the benzyl and amine moieties.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Aromatic Amine
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are representative and derived from computational studies on similar molecular structures. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. slideshare.net It provides a localized picture of bonding that aligns well with chemical intuition. For this compound, NBO analysis would reveal important details about the nature of the C-Br bond, the C-N bonds, and the N-H bonds.
A key aspect of NBO analysis is the examination of second-order perturbation energies, which quantify the strength of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. dergipark.org.tr In this molecule, significant interactions would be expected between the lone pair of the nitrogen atom (in the free base form) and antibonding orbitals of the benzyl ring, as well as potential halogen bonding interactions involving the bromine atom. researchgate.net The NBO analysis would also provide natural population analysis (NPA) charges, offering a more chemically meaningful description of the atomic charges than other methods like Mulliken population analysis.
Table 3: Example NBO Analysis Donor-Acceptor Interactions in a Related System
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N) | σ(C-C) (ring) | ~2-5 |
| π (C=C) (ring) | σ(C-Br) | ~0.5-2 |
Note: E(2) represents the stabilization energy of the interaction. These are typical values for analogous systems.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. ulisboa.pt For this compound, MD simulations would be invaluable for understanding its conformational flexibility, particularly the rotation around the C-C and C-N single bonds of the butylamine chain and the benzyl group.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry can also be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, key spectroscopic data such as NMR chemical shifts and IR vibrational frequencies can be calculated.
NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting 1H and 13C NMR chemical shifts. longdom.orggithub.io By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., TMS) can be determined. These predictions can be instrumental in assigning peaks in an experimental NMR spectrum.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of harmonic vibrational frequencies that correspond to the peaks in an IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental results, as the harmonic approximation tends to overestimate vibrational frequencies. longdom.org
Computational Studies on Tautomeric Equilibria and Isomerization Pathways (e.g., Imine-Enamine Tautomerism in related systems)
Tautomerism is a form of isomerization involving the migration of a proton and the shifting of a double bond. While N-(3-Bromobenzyl)-1-butanamine is a saturated amine and does not exhibit imine-enamine tautomerism itself, this phenomenon is highly relevant in related chemical systems. academie-sciences.fr Imines, which contain a C=N double bond, can exist in equilibrium with their enamine tautomers, which have a C=C double bond and an amine group. rsc.org
Computational studies, again primarily using DFT, have been extensively applied to investigate the thermodynamics and kinetics of imine-enamine tautomerism. researchgate.netbas.bgresearchgate.net These studies typically involve calculating the relative energies of the imine and enamine tautomers to determine which is more stable. The transition state connecting the two tautomers can also be located to calculate the activation energy for the isomerization process. Factors such as substitution patterns and solvent effects on the position of the equilibrium have been successfully modeled. academie-sciences.fr Understanding these principles in related systems provides a framework for predicting potential isomerization pathways in more complex molecules that may contain such functional groups.
QSAR (Quantitative Structure-Activity Relationship) Studies on Related Compounds (focus on theoretical aspects for research design)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational approach in modern drug discovery and medicinal chemistry. It aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, a theoretical QSAR study can be designed to elucidate the key molecular features that govern their potential biological effects, thereby guiding the synthesis of more potent and selective molecules. The design of such a study involves several critical stages, from the selection of a diverse set of related compounds to the rigorous statistical validation of the resulting model.
The foundational principle of a QSAR study is that the variations in the biological activity of a group of congeneric molecules are dependent on the changes in their physicochemical properties. By quantifying these properties through molecular descriptors, a predictive model can be constructed.
A theoretical QSAR research design for this compound would commence with the definition of a virtual library of analogs. This library would be systematically constructed by introducing a variety of substituents at specific positions on the parent molecule. For instance, modifications could be explored on the phenyl ring and the n-butylamine side chain. The goal is to ensure a wide range of physicochemical properties are represented within the dataset.
Molecular Descriptor Calculation
Once the library of virtual compounds is established, a comprehensive set of molecular descriptors would be calculated for each analog. These descriptors are numerical representations of the chemical and physical characteristics of the molecules and are broadly categorized as follows:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov For this compound and its analogs, descriptors like Hammett constants (σ) for the phenyl ring substituents would be crucial in describing their electron-donating or withdrawing nature. nih.gov
Steric Descriptors: These parameters account for the size and shape of the molecules. Examples include molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume. These are critical for understanding how the molecule fits into a biological target. nih.gov
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide precise information about the electronic structure, such as atomic charges and bond orders. nih.gov
The selection of appropriate descriptors is a critical step, as irrelevant or redundant descriptors can lead to a statistically poor model.
Model Development and Validation
With the calculated descriptors and a hypothetical set of biological activity data, a QSAR model can be developed using various statistical methods. Multiple Linear Regression (MLR) is a common starting point, aiming to find a linear relationship between the descriptors and the activity. semanticscholar.org More advanced, non-linear methods like Support Vector Machines (SVR) and Random Forests (RF) can also be employed to capture more complex relationships. frontiersin.org
The development of a robust QSAR model necessitates rigorous validation to ensure its predictive power. This is typically achieved by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its performance on unseen data. Key statistical parameters for model validation include:
Coefficient of determination (r²): Indicates the goodness of fit for the training set.
Cross-validated coefficient of determination (q²): Assesses the predictive ability of the model through internal validation techniques like leave-one-out cross-validation. nih.gov
Predicted coefficient of determination (pred_r²): Measures the predictive performance of the model on the external test set. jocpr.com
A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds and to provide insights into the mechanism of action by interpreting the contribution of the selected descriptors.
To illustrate the design of a QSAR study for this compound analogs, a hypothetical dataset and resulting QSAR model are presented below. The virtual analogs are created by varying the substituent on the phenyl ring (R) and the length of the alkyl chain on the amine (n).
Hypothetical Dataset for a QSAR Study
| Compound ID | R | n | LogP (Hydrophobicity) | MR (Steric) | σ (Electronic) | Predicted pIC50 |
| 1 | 3-Br | 4 | 3.85 | 85.3 | 0.39 | 6.5 |
| 2 | 3-Cl | 4 | 3.55 | 80.2 | 0.37 | 6.3 |
| 3 | 3-F | 4 | 3.01 | 75.8 | 0.34 | 6.1 |
| 4 | 3-CH3 | 4 | 3.41 | 84.9 | -0.07 | 7.2 |
| 5 | 3-OCH3 | 4 | 3.12 | 87.1 | -0.27 | 7.8 |
| 6 | 3-Br | 3 | 3.32 | 80.7 | 0.39 | 6.2 |
| 7 | 3-Br | 5 | 4.38 | 89.9 | 0.39 | 6.8 |
Example of a Resulting QSAR Equation
A hypothetical QSAR equation derived from such a study might look like:
pIC50 = -0.5 * LogP + 0.02 * MR - 2.5 * σ + 5.0
This equation would suggest that lower hydrophobicity (LogP), larger steric bulk (MR), and electron-donating substituents (negative σ) are favorable for the biological activity of this class of compounds. Such insights are invaluable for the rational design of new and improved analogs.
Research into Derivatives and Analogues of N 3 Bromobenzyl 1 Butanamine Hydrochloride
Design Principles for Structural Modification and Homologation
Structural modification is a cornerstone of chemical and pharmaceutical research, aiming to enhance desired properties while minimizing others. For N-(3-Bromobenzyl)-1-butanamine hydrochloride, modifications typically focus on the alkyl chain, the position of the bromine atom, and the integration of the core structure into more complex molecular frameworks.
| Compound Name | Molecular Formula | Structural Variation from N-benzyl-1-butanamine Core |
|---|---|---|
| N-ethylpropan-1-amine | C5H13N | N-ethyl and N-propyl groups instead of N-butyl and N-benzyl |
| N-methylbutan-1-amine | C5H13N | N-methyl group present; variation on N-benzyl-1-butanamine |
| N-benzyl-3-methyl-1-butanamine | C12H19N | Branched alkyl chain (isopentyl group) |
The location of the bromine atom on the benzyl (B1604629) ring is a critical determinant of the molecule's electronic properties and three-dimensional shape. N-(3-Bromobenzyl)-1-butanamine features a meta-substituted ring, while its isomer, N-(4-Bromobenzyl)-1-butanamine hydrochloride, has a para-substitution pattern. bldpharm.com This difference in positional isomerism affects the dipole moment and the electronic distribution across the aromatic ring. The synthesis of the 4-bromo isomer typically involves the reaction of 4-bromobenzyl chloride with 1-butanamine. Comparing the properties of these isomers allows researchers to understand how the placement of the electronegative bromine atom influences intermolecular interactions, which is crucial for applications in medicinal chemistry and material science.
| Property | This compound | N-(4-Bromobenzyl)-1-butanamine hydrochloride |
|---|---|---|
| CAS Number | 90389-56-3 | 90389-57-4 |
| Molecular Formula | C11H17BrClN | C11H17BrClN |
| Molecular Weight | 278.62 g/mol | 278.62 g/mol |
| Bromine Position | meta (3-position) | para (4-position) |
The N-benzylamine moiety is a valuable building block for constructing more complex N-heterocyclic compounds. nbinno.com These cyclic structures are prevalent in pharmaceuticals and biologically active molecules because they often provide a rigid scaffold that can orient functional groups in a precise manner for optimal interaction with biological targets. researchgate.netscirp.org For example, N-benzylamine derivatives can be used to synthesize tetrahydroquinolines, a core structure in many drugs. researchgate.netscirp.org Another approach involves using N-benzylamine precursors to generate reactive intermediates like azomethine ylides, which can then undergo cycloaddition reactions to form five-membered nitrogen heterocycles. nbinno.com This strategy allows for the creation of diverse and complex molecular architectures from a relatively simple starting material.
Functionalization Strategies for Diverse Research Applications
Beyond structural modifications, the this compound framework can be functionalized to serve as a precursor or scaffold in various research fields. The presence of the secondary amine, the aromatic ring, and the reactive bromine atom provides multiple handles for chemical transformation.
The N-benzyl group is a common motif in medicinal chemistry, and derivatives of N-benzylamine are frequently explored for their potential as therapeutic agents. For instance, N-benzyl piperidine (B6355638) derivatives have been designed and synthesized as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are key targets in Alzheimer's disease research. nih.gov Similarly, complex derivatives such as (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides have been evaluated as inhibitors of monoamine oxidase (MAO) and cholinesterase, enzymes relevant to depression and neurodegenerative disorders. mdpi.comnih.gov In these designs, the N-benzyl-1-butanamine structure acts as a foundational scaffold upon which other functional groups are built to achieve specific inhibitory activity. The bromo-substituent can be particularly useful for enhancing binding affinity through halogen bonding or for modulating the compound's lipophilicity. mdpi.com
| Derivative Class | Enzyme Target(s) | Therapeutic Area | Reported IC50 Values |
|---|---|---|---|
| N-benzyl piperidine derivatives | HDAC, AChE | Alzheimer's Disease | HDAC IC50 = 0.17 μM; AChE IC50 = 6.89 μM (Compound d5) nih.gov |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | MAO-A, MAO-B, BChE | Depression, Neurodegenerative Disorders | MAO-A IC50 = 1.38 µM (Compound 2d) nih.gov |
In material science, primary and secondary benzylamines are valued as building blocks, particularly in the polymer industry. acs.org The aromatic ring and the reactive amine group allow for polymerization and incorporation into larger macromolecular structures. While specific applications for this compound in this area are not extensively documented, its structure suggests significant potential. The bromine atom on the benzyl ring can serve as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are fundamental in the synthesis of conjugated polymers and organic dyes, which are key components in organic electronic materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The N-benzyl-1-butanamine portion could be used to tune solubility and influence the solid-state packing of such materials, thereby affecting their electronic properties.
Investigating Substituted Benzylamine (B48309) Derivatives in Catalyst Design
Substituted benzylamines are recognized as valuable ligands and catalysts in a variety of organic transformations. The design of catalysts based on derivatives of this compound involves the strategic modification of both the aromatic ring and the amine substituent to fine-tune the catalyst's electronic and steric properties.
The presence of a halogen, such as bromine, on the benzyl ring can significantly impact the electronic nature of the molecule. This electronic effect can be crucial in catalytic applications where the benzylamine derivative acts as a nucleophilic catalyst or as a ligand for a metal center. For instance, benzylamine itself can serve as a nucleophilic catalyst in reactions like the on-water synthesis of 2-substituted quinolines from 2-aminochalcone derivatives. organic-chemistry.org The efficiency of such catalytic processes can be modulated by the introduction of substituents on the benzyl ring.
Research into the catalytic N-alkylation of benzyl alcohols to primary benzylamines using heterogeneous nickel catalysts has provided insights into the effects of ring substitution. acs.org While electron-donating groups on the benzyl ring generally lead to high conversion rates, halogenated substrates can present challenges. For example, chlorinated benzyl alcohol was reported to yield poor results, potentially due to dehalogenation and catalyst poisoning. acs.org This suggests that the choice of catalyst and reaction conditions is critical when designing processes involving halogenated benzylamine derivatives.
The table below summarizes the conceptual impact of substituents on the benzylamine scaffold in catalyst design, drawing from general principles and findings for related compounds.
| Catalyst Design Parameter | Structural Modification on Benzylamine Scaffold | Anticipated Effect on Catalytic Performance | Relevant Research Area |
| Electronic Properties | Introduction of electron-withdrawing groups (e.g., -Br, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) on the benzyl ring. | Modulates the nucleophilicity of the amine and the electron density at the metal center (if used as a ligand), influencing reaction rates and selectivity. | Nucleophilic catalysis, transition metal catalysis. |
| Steric Hindrance | Variation of the N-alkyl group (e.g., from butyl to larger or more branched chains) or substitution at the ortho positions of the benzyl ring. | Controls access to the catalytic site, potentially enhancing selectivity by discriminating between substrates of different sizes. | Asymmetric catalysis, regioselective reactions. |
| Catalyst Stability | Introduction of bulky groups or chelating moieties. | Can enhance the thermal and chemical stability of the catalyst, leading to longer catalyst lifetime and higher turnover numbers. | Industrial process development. |
| Solubility | Incorporation of polar or nonpolar functional groups. | Affects the solubility of the catalyst in different reaction media, facilitating homogeneous or heterogeneous catalysis and simplifying catalyst separation. | Green chemistry, phase-transfer catalysis. |
This table illustrates general principles in catalyst design using substituted benzylamines and does not represent experimental data for this compound itself.
Structure-Reactivity and Structure-Property Relationship (SRR/SPR) Studies in Derivatives
Structure-Reactivity Relationship (SRR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how the chemical structure of a molecule dictates its reactivity and physical characteristics. For derivatives of this compound, these studies are crucial for the rational design of new compounds with desired functionalities.
The interplay between the bromine substituent on the aromatic ring and the nature of the N-alkyl chain is a key focus. The position of the bromine atom (in this case, meta) influences the inductive and resonance effects on the benzylamine core. This, in turn, affects the pKa of the amine, its nucleophilicity, and its ability to coordinate with metal ions.
In the context of SRR, for example, the rate of N-alkylation reactions can be influenced by the electronic nature of the benzyl group. Theoretical studies on the synthesis of precursors for high-energy materials have highlighted the significant role of the benzyl group in stabilizing reaction intermediates and reducing energy barriers. nih.gov The π-π stacking interactions between benzyl rings can play a crucial role in the reaction mechanism. nih.gov While this specific example does not involve a brominated benzyl group, it underscores the importance of the benzyl moiety in directing reactivity.
SPR studies often investigate how structural modifications affect physical properties such as melting point, boiling point, solubility, and lipophilicity. These properties are critical for a compound's application, for instance, in materials science or medicinal chemistry. nih.gov For halogenated compounds, properties like crystal packing can be influenced by halogen bonding, a non-covalent interaction that can affect the material's bulk properties.
The following table outlines potential SRR and SPR trends for derivatives of this compound based on established chemical principles and findings for analogous compounds.
| Structural Variation | Observed Trend in Reactivity/Property | Underlying Principle | Potential Application |
| Position of Bromine on Benzyl Ring (ortho, meta, para) | Altered reaction rates in nucleophilic substitution or metal-catalyzed coupling reactions. | The position of the halogen affects the electronic density at the reaction center through inductive and resonance effects. Steric hindrance is more pronounced with ortho-substituents. | Fine-tuning catalyst activity and selectivity. |
| Nature of the N-Alkyl Group (chain length, branching) | Changes in reaction selectivity and physical properties like boiling point and solubility. | Steric bulk around the nitrogen atom can control access of reactants. Longer alkyl chains increase lipophilicity. | Development of selective catalysts and materials with specific solubility profiles. |
| Introduction of Additional Functional Groups on the Benzyl Ring | Significant modification of electronic properties, leading to altered reactivity and spectroscopic characteristics. | The interplay of multiple substituents can lead to synergistic or antagonistic effects on the molecule's electronic structure. | Design of functional materials with tailored optical or electronic properties. |
| Variation of the Halogen (F, Cl, Br, I) | Different rates of dehalogenation in catalytic cycles and varying strengths of halogen bonding. | The carbon-halogen bond strength decreases down the group, while the polarizability and ability to form halogen bonds increase. | Control of catalyst stability and design of self-assembling materials. |
This table is a conceptual representation of expected structure-reactivity and structure-property relationships for derivatives of this compound based on general organic chemistry principles.
Analytical and Spectroscopic Methodologies for Academic Research on N 3 Bromobenzyl 1 Butanamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For N-(3-Bromobenzyl)-1-butanamine hydrochloride, both ¹H (proton) and ¹³C (carbon-13) NMR would provide critical information.
¹H-NMR Spectroscopy would reveal the number of different types of protons, their electronic environments, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons on the bromobenzyl group, the benzylic protons (-CH₂-), the protons of the butylamine (B146782) chain, and the amine proton. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the complete assignment of the proton skeleton. Due to the presence of the amine, proton exchange with the solvent could affect the appearance of the N-H signal.
¹³C-NMR Spectroscopy provides information on the carbon framework of the molecule. A ¹³C-NMR spectrum of this compound would display a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the aromatic carbons, the benzylic carbon, and the carbons of the butylamine chain would be observed in characteristic regions of the spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted NMR Data Table Specific, experimentally-derived NMR data for this compound is not available in surveyed literature. The following table represents predicted chemical shift ranges based on the analysis of structurally similar compounds.
| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.2 - 7.6 | 120 - 140 |
| Benzylic CH₂ | 3.8 - 4.2 | 50 - 55 |
| N-CH₂ (butyl) | 2.8 - 3.2 | 45 - 50 |
| CH₂ (butyl) | 1.4 - 1.8 | 25 - 35 |
| CH₂ (butyl) | 1.2 - 1.6 | 18 - 25 |
| CH₃ (butyl) | 0.8 - 1.0 | 10 - 15 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) could be employed.
The mass spectrum would be expected to show a molecular ion peak (or a pseudomolecular ion peak in the case of ESI) corresponding to the mass of the protonated free base [C₁₁H₁₆BrN + H]⁺. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M+ and M+2 peaks).
Analysis of the fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for this type of molecule include cleavage of the C-N bond (alpha-cleavage) and fragmentation of the butyl chain. The most prominent fragment would likely be the 3-bromobenzyl cation or related iminium ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H bonds of the ammonium (B1175870) salt, C-H bonds (both aromatic and aliphatic), C-N bonds, and C-Br bonds. The presence of a broad absorption in the region of 2400-3200 cm⁻¹ would be indicative of the N-H stretching vibrations of the hydrochloride salt.
Characteristic IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (salt) | 2400 - 3200 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-N Stretch | 1020 - 1250 |
X-ray Crystallography for Solid-State Structure Determination
For crystalline solids, X-ray crystallography provides unambiguous determination of the three-dimensional atomic arrangement, including bond lengths, bond angles, and stereochemistry. If a suitable single crystal of this compound can be grown, this technique would offer definitive structural proof.
The analysis would yield precise information on the crystal system, space group, and unit cell dimensions. It would also reveal the conformation of the molecule in the solid state and the nature of the intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for determining the purity of a compound and for separating it from any impurities or byproducts.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, would be suitable. The purity would be determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, although it may require derivatization of the amine to improve its volatility and chromatographic behavior. Direct analysis of the free base might be possible on certain columns. GC-MS provides both separation and mass spectrometric identification of the components of a sample, making it a powerful tool for identifying impurities.
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of "green chemistry" has placed significant emphasis on developing synthetic methods that are both efficient and environmentally benign. One of the core principles of this movement is atom economy, which focuses on maximizing the incorporation of atoms from reactants into the final product. primescholars.com
Traditional syntheses of N-substituted benzylamines often involve multi-step processes that may have poor atom economy. Future research is likely to focus on developing more direct and sustainable routes to N-(3-Bromobenzyl)-1-butanamine hydrochloride. This involves exploring catalytic systems that minimize waste and energy consumption. For instance, methods that utilize catalytic amounts of reagents are preferable to those requiring stoichiometric quantities that are not incorporated into the final product. primescholars.com
Researchers are developing novel, efficient, and atom-economical routes for preparing similar amino alcohols from primary amines, where nearly all atoms of the reactants are incorporated into the final product, demonstrating a commitment to these sustainable principles. nih.govnih.gov Such methodologies, if adapted for the synthesis of this compound, would represent a significant advancement over classical methods.
Table 1: Comparison of Synthetic Route Principles
| Feature | Traditional Synthesis (e.g., Reductive Amination) | Atom-Economical Synthesis (e.g., Catalytic Alkylation) |
|---|---|---|
| Byproducts | Often generates significant waste (e.g., reducing agent residues). | Minimal byproducts, often only water or other small molecules. |
| Catalysts | May use stoichiometric reagents. | Uses recyclable, highly efficient catalysts. |
| Efficiency | Lower overall yield and atom economy. | High yield and high atom economy. |
| Environmental Impact | Higher, due to waste generation and energy use. | Lower, aligning with green chemistry principles. |
Exploration of Photoredox and Electro-Organic Synthesis Approaches
Modern organic synthesis is increasingly leveraging light and electricity as reagents to drive chemical transformations. Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has emerged as a powerful tool for forming carbon-nitrogen bonds under mild conditions. researchgate.net This methodology offers a compelling alternative to traditional, often harsh, synthetic methods.
Future research could explore the synthesis of this compound via photoredox-catalyzed coupling of a 3-bromobenzyl precursor with 1-butanamine. The advantages of such an approach include:
Mild Reaction Conditions: Reactions are often performed at room temperature, reducing energy consumption.
High Functional Group Tolerance: Allows for the synthesis of complex molecules without the need for extensive protecting group strategies.
Novel Reactivity: Enables bond formations that are challenging via conventional thermal methods. researchgate.net
Similarly, electro-organic synthesis presents a sustainable alternative by using electricity to drive reactions, thereby eliminating the need for chemical oxidants or reductants. researchgate.net The application of these emerging synthetic technologies could provide more efficient and environmentally friendly pathways to this compound and its derivatives.
Application in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Host-guest systems are a cornerstone of this field, where a larger "host" molecule encapsulates a smaller "guest" molecule. nih.gov The specific structural features of this compound—namely its aromatic ring, alkyl chain, and secondary amine group—make it a candidate for investigation as a guest molecule.
The benzyl (B1604629) and butyl groups can participate in hydrophobic and van der Waals interactions, while the secondary amine can form hydrogen bonds. These features could allow it to bind within the cavities of various host macrocycles, such as cyclodextrins, calixarenes, or cucurbiturils. nih.gov
Potential research directions include:
Binding Studies: Quantifying the affinity and thermodynamics of the compound binding to different molecular hosts.
Stimuli-Responsive Systems: Designing host-guest complexes where the binding or release of the compound can be triggered by external stimuli like pH, light, or temperature. nih.gov
Controlled Release: Investigating these systems for the potential controlled delivery of more complex molecules for which this compound might serve as a fragment.
Advanced In Silico Screening for Novel Derivative Discovery
Computational chemistry, or in silico screening, has become an indispensable tool in modern chemical research for accelerating the discovery of new molecules with desired properties. nih.govresearchgate.net By using molecular docking and other simulation techniques, researchers can predict the interaction of a ligand with a biological target, such as an enzyme or receptor, before committing to laboratory synthesis. nih.gov
This compound can serve as a core scaffold for the virtual design of new derivative libraries. Researchers could computationally modify its structure by:
Altering the substitution pattern on the benzyl ring.
Changing the length or branching of the alkyl chain.
Introducing different functional groups.
These virtual derivatives can then be screened against various biological targets to identify promising candidates for synthesis and further testing. This in silico approach significantly reduces the time and cost associated with traditional trial-and-error discovery methods, allowing for a more targeted and efficient search for novel bioactive compounds. nih.govnih.gov
Table 2: In Silico Drug Discovery Workflow
| Step | Description | Tools/Techniques |
|---|---|---|
| 1. Target Identification | Identify a biological target (e.g., protein, enzyme) relevant to a disease. | Bioinformatics, literature review. |
| 2. Library Design | Generate a virtual library of derivatives based on a core scaffold like this compound. | Cheminformatics software. |
| 3. Molecular Docking | Simulate the binding of each virtual compound to the target's active site. | AutoDock, Schrödinger, etc. |
| 4. Scoring & Ranking | Rank the compounds based on predicted binding affinity and other properties. | Scoring functions, binding energy calculations. |
| 5. Synthesis & In Vitro Testing | Synthesize the most promising candidates and validate their activity experimentally. | Standard laboratory synthesis and bioassays. |
Role in Mechanistic Studies of Complex Biochemical Pathways (as model compounds)
Simple, well-characterized molecules often serve as probes or model compounds to elucidate the mechanisms of complex biological processes. Given its structure as a secondary amine with a substituted aromatic ring, this compound could potentially be used as a model substrate or inhibitor for certain classes of enzymes.
For example, enzymes involved in neurotransmitter metabolism, such as monoamine oxidases or cytochrome P450 enzymes, often process molecules with similar structural motifs. By studying the interaction of this compound with such enzymes, researchers could gain insights into:
Substrate Specificity: Understanding the structural requirements for a molecule to bind to the enzyme's active site.
Inhibition Mechanisms: Determining how molecules can block enzyme activity, which is crucial for drug design.
Metabolic Pathways: Tracing how the compound is modified by metabolic enzymes.
While direct research in this area is yet to be published, the use of structurally related compounds as intermediates in pharmaceutical chemistry suggests that its derivatives are of biological interest, making the parent compound a plausible tool for fundamental biochemical investigations. ontosight.ai
Q & A
Q. What are the established synthetic routes for N-(3-Bromobenzyl)-1-butanamine hydrochloride, and what reaction conditions are critical for high yield?
The synthesis typically involves reductive amination between 3-bromobenzaldehyde and 1-butanamine, followed by hydrochloric acid salt formation. Key steps include:
- Reductive Amination : Use of sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol/ethanol under inert atmosphere (N₂/Ar) to reduce the imine intermediate .
- Acidification : Addition of HCl in diethyl ether to precipitate the hydrochloride salt. Critical parameters include stoichiometric control of the amine and aldehyde (1:1 molar ratio), reaction temperature (0–25°C), and pH adjustment during salt formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.5 ppm for bromobenzyl group) and aliphatic chain signals (δ 1.0–3.0 ppm). Coupling constants confirm substituent positions .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ ~ 287.04 Da) and isotopic patterns for bromine .
- FT-IR : Confirms N-H stretching (~2500–3000 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to ionic hydrochloride salt. Limited solubility in non-polar solvents (hexane, chloroform) .
- Stability : Stable at RT for 6–12 months if stored in airtight containers under desiccation. Degrades above 100°C or in prolonged UV exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products like N-alkylated impurities?
- Catalyst Selection : Use NaBH₃CN instead of NaBH₄ for selective imine reduction without over-alkylation .
- Solvent Choice : Polar aprotic solvents (e.g., THF) reduce competing nucleophilic substitution at the benzyl bromide site .
- Kinetic Monitoring : In-situ FT-IR or HPLC tracks intermediate formation, enabling early termination to avoid byproducts .
Q. What biological targets or mechanisms are associated with this compound, and how are they validated experimentally?
- Target Hypotheses : Structural analogs (e.g., substituted benzylamines) show affinity for serotonin receptors (5-HT₆R) or monoamine oxidases (MAO-B). Docking studies using Schrödinger Suite predict binding pockets .
- Validation Methods :
- In Vitro Assays : Radioligand displacement assays (e.g., [³H]-LSD for 5-HT₆R) .
- Enzyme Inhibition : MAO-B activity measured via Amplex Red fluorescence in SH-SY5Y cell lysates .
Q. How do researchers reconcile contradictory data in structural or activity studies?
- Case Example : Discrepancies in reported melting points (e.g., 136–276°C in analogs) may arise from polymorphism or hydrate formation. Techniques for resolution:
- PXRD : Differentiates crystalline forms .
- Thermogravimetric Analysis (TGA) : Detects hydrate loss upon heating .
Methodological Considerations
Q. What strategies are recommended for scaling up synthesis without compromising purity?
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing hotspots that degrade sensitive intermediates .
- Purification : Gradient recrystallization (water/ethanol) or preparative HPLC with C18 columns (>95% purity) .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
